molecular formula C11H12N2O3 B2614360 (2-Methoxymethyl-benzoimidazol-1-yl)-acetic acid CAS No. 893631-62-4

(2-Methoxymethyl-benzoimidazol-1-yl)-acetic acid

Cat. No. B2614360
CAS RN: 893631-62-4
M. Wt: 220.228
InChI Key: NTTDZZIBJZGVJX-UHFFFAOYSA-N
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Description

2-Methoxymethyl-benzoimidazol-1-yl)-acetic acid, also known as MBAA, is a synthetic compound that has been used for a variety of scientific research applications. It is a relatively new compound, first synthesized in the early 2000s. MBAA is a versatile compound, with a wide range of uses in biological, chemical and medical research.

Scientific Research Applications

Synthesis and Characterization

  • Anticancer Evaluation : Derivatives of benzimidazole, including those structurally related to (2-Methoxymethyl-benzoimidazol-1-yl)-acetic acid, have been synthesized and evaluated for their anticancer activities. One study synthesized oxadiazole derivatives and found significant activity against breast cancer cell lines, highlighting the potential of these compounds in cancer therapy (Salahuddin et al., 2014).
  • Antimicrobial Activity : Another research focus has been on the antimicrobial properties of benzimidazole derivatives. Studies have shown that these compounds exhibit considerable antimicrobial activity against various bacteria and fungi, suggesting their potential in developing new antimicrobial agents (Salahuddin et al., 2017).

Bioactive Agent Development

  • Aldose Reductase Inhibitors : Benzimidazole derivatives have also been investigated for their ability to inhibit aldose reductase, an enzyme implicated in diabetic complications. Compounds with this functional group have shown promising activity as inhibitors, which could be beneficial in treating or preventing diabetic complications (C. La Motta et al., 2008).
  • Antitubercular and Antimicrobial Activities : Further studies on benzimidazole acetic acid derivatives have highlighted their significant anti-tubercular and antimicrobial activities, presenting a potential avenue for the development of new treatments for tuberculosis and other microbial infections (M. Maste et al., 2011).

Novel Compound Synthesis

  • Fluorescence Applications : Research into the synthesis of novel benzimidazole-based compounds for fluorescence applications, such as the development of new fluorescent probes for metal ions, underscores the versatility of these compounds in analytical chemistry (Lihui Wei et al., 2006).

properties

IUPAC Name

2-[2-(methoxymethyl)benzimidazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-16-7-10-12-8-4-2-3-5-9(8)13(10)6-11(14)15/h2-5H,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTDZZIBJZGVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=CC=CC=C2N1CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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